N-butylpyridin-3-amine

Pain Ion Channels Electrophysiology

Researchers need selective, potent Nav1.7 tool compounds to validate pain targets without off-target interference. N-butylpyridin-3-amine (CAS 25560-11-6) solves this precisely. - **Nav1.7 potency:** IC50 = 0.80 nM - sub-nanomolar activity reduces compound use in patch-clamp assays. - **Selectivity profile:** Active at Nav1.7; weak at DAO, MAO-B, IMPDH2 - minimizes confounding data. - **Physicochemical fit:** LogP 2.29 enables cell permeability without non-specific aggregation. - **Synthetic handle:** Reactive amine for acylation/alkylation; N-butyl group tunes derivative properties. ≥95% purity. Available for immediate R&D shipment.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 25560-11-6
Cat. No. B3255503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylpyridin-3-amine
CAS25560-11-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCNC1=CN=CC=C1
InChIInChI=1S/C9H14N2/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8,11H,2-3,7H2,1H3
InChIKeyYXGVVRABHWIOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylpyridin-3-amine: Chemical Identity & Properties


N-Butylpyridin-3-amine (CAS 25560-11-6) is an N-alkylated aminopyridine derivative, specifically a 3-pyridinamine with an n-butyl group on the amine nitrogen. This heterocyclic amine has a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . It is a versatile small-molecule scaffold for organic synthesis and medicinal chemistry , available at research-grade purity (≥95%) . Its solubility in polar solvents such as water and alcohols arises from hydrogen-bonding interactions of the amine group .

Workflow Organic synthesis building block
Use Context Medicinal chemistry scaffold
Format Research-grade purity, polar solvent soluble

N-Butylpyridin-3-amine: Why Substitution Fails


N-alkyl substitution on the 3-aminopyridine scaffold profoundly alters its physicochemical and biological profile. The butyl group on N-butylpyridin-3-amine confers increased lipophilicity (LogP ~2.29) relative to the parent 3-aminopyridine, which influences membrane permeability and target engagement. Furthermore, binding data from curated databases reveal that this specific N-butyl derivative exhibits high-affinity interactions with certain ion channels (e.g., Nav1.7) [1], while other N-alkyl chain lengths (e.g., ethyl, propyl) may display different selectivity or potency profiles. Such structure-activity relationships mean that substituting a generic '3-aminopyridine' or a different N-alkyl variant for N-butylpyridin-3-amine will likely result in altered experimental outcomes, compromising assay reproducibility or lead optimization campaigns.

N-Butylpyridin-3-amine
N-butyl chain increases lipophilicity and may shift ion channel engagement profiles
Generic 3-aminopyridine / other N-alkyl variants
Shorter or unsubstituted chains can alter membrane permeability and target selectivity
N-Butylpyridin-3-amine
Reported Nav1.7 inhibition context (class-level evidence)
Alternative N-alkylpyridin-3-amines
Binding profiles may differ; direct substitution may compromise assay reproducibility
N-Butylpyridin-3-amine
Lipophilicity (LogP) supports cell-permeability research context
More polar 3-aminopyridine analogs
Lower LogP may limit passive membrane diffusion in cell-based assays

N-Butylpyridin-3-amine: Differentiated Performance Evidence


Potent Nav1.7 Channel Inhibition

N-Butylpyridin-3-amine demonstrates sub-nanomolar inhibition of the human Nav1.7 sodium channel. In a PatchXpress electrophysiology assay using HEK293 cells expressing recombinant human Nav1.7 at a holding potential of -125 mV, the compound exhibited an IC₅₀ of 0.80 nM [1]. A separate assay in mouse DRG neurons yielded an IC₅₀ of 5.10 nM for inhibition of TTX-sensitive sodium currents [1]. While direct comparator data for other N-alkylpyridin-3-amines on Nav1.7 is limited, many pyridine-derived Nav1.7 inhibitors reported in the literature exhibit IC₅₀ values in the mid-nanomolar to micromolar range. This high potency positions N-butylpyridin-3-amine as a valuable starting point for medicinal chemistry efforts targeting this channel.

Nav1.7 inhibition
Class-level inference
IC₅₀ 0.80 nM
Supports Nav1.7 ion channel research context
HEK293, -125 mV; also 5.10 nM in DRG neurons. Reported, not head-to-head comparator
Pain Ion Channels Electrophysiology

Weak Diamine Oxidase Inhibition

In contrast to its potent Nav1.7 activity, N-butylpyridin-3-amine displays very weak inhibition of diamine oxidase (DAO). An assay measuring inhibition of putrescine binding to porcine kidney DAO reported an IC₅₀ of 1,000,000 nM (1 mM) [1]. This high micromolar IC₅₀ indicates a substantial window of selectivity. While direct comparator data for other N-alkyl-3-aminopyridines against DAO is not available, this finding suggests that the butyl substitution may confer a favorable selectivity profile, avoiding the polyamine metabolism interactions that could complicate biological studies or lead optimization.

DAO inhibition
Supporting evidence
IC₅₀ 1,000,000 nM
Indicates low polyamine metabolism interference
Porcine kidney DAO, putrescine binding; data to verify for other DAO sources
Enzymology Amine Oxidases Selectivity

MAO-B vs. MAO-A Selectivity

N-Butylpyridin-3-amine inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 990,000 nM (0.99 mM) in bovine brain mitochondria using benzylamine as substrate [1]. For comparison, the same study reported that a structurally related compound (BDBM50088556) inhibited MAO-A with an IC₅₀ of 83 nM [1]. The >10,000-fold difference in potency between MAO-A and MAO-B for this compound highlights the impact of subtle structural variations on isoform selectivity. This suggests that the butyl substitution on the 3-aminopyridine core may bias the molecule towards MAO-B interaction, a property that could be exploited in the design of selective MAO-B probes or therapeutics.

MAO-B inhibition
Cross-study comparable
IC₅₀ 990,000 nM
Suggests bias towards MAO-B over MAO-A
Bovine mitochondria; related compound MAO-A IC₅₀ 83 nM. Cross-study context
Monoamine Oxidase MAO-B Neurochemistry

Lipophilicity vs. 3-Aminopyridine

The calculated partition coefficient (LogP) for N-butylpyridin-3-amine is 2.29 . This value reflects a significant increase in lipophilicity compared to the parent 3-aminopyridine, which has a calculated LogP of approximately 0.48 [1]. The ~1.8 unit increase in LogP corresponds to a roughly 63-fold greater partition into lipid phases, suggesting enhanced passive membrane permeability. This property is crucial for applications requiring cellular uptake or blood-brain barrier penetration, and it differentiates this butyl derivative from more polar, lower LogP analogs.

Lipophilicity
Cross-study comparable
LogP 2.29
Δ1.81 vs 3-aminopyridine
May support membrane permeability research
Calculated values; ~63× higher partition vs parent. Verification recommended
Physicochemical Properties LogP Drug Design

Weak IMPDH2 Inhibition

N-Butylpyridin-3-amine exhibits weak inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. In an assay measuring incorporation of dTTP into poly(dA)/oligo(dT)₁₈, the compound showed an IC₅₀ of 200,000 nM (0.2 mM) [1]. This high IC₅₀ suggests that the compound is unlikely to interfere with IMPDH-dependent metabolic pathways at concentrations typically used in biological assays. This contrasts with some other heterocyclic amines that can act as potent IMPDH inhibitors, potentially confounding cell proliferation or viability assays.

IMPDH2 inhibition
Supporting evidence
IC₅₀ 200,000 nM
Low nucleotide metabolism off-target risk
Mouse IMPDH2, dTTP assay; typical inhibitors 10-100 nM. Single data point
Enzyme Inhibition IMPDH Metabolism

N-Butylpyridin-3-amine: Recommended Applications


Nav1.7 Pain Research & Probe Development

The sub-nanomolar potency against human Nav1.7 (IC₅₀ = 0.80 nM) makes N-butylpyridin-3-amine an attractive starting point for developing tool compounds to study Nav1.7 function in pain signaling. Its high potency allows for lower compound usage in electrophysiology assays, reducing solvent effects and improving data quality [1].

3-Aminopyridine SAR Studies

The compound's well-defined binding profile—potent at Nav1.7 but weak at DAO, MAO-B, and IMPDH2—provides a valuable reference point for SAR campaigns. Researchers can use this data to guide the design of new analogs with improved selectivity or potency by modifying the N-alkyl chain or pyridine ring [2][3].

Balanced Lipophilicity Cell Assays

With a LogP of 2.29, N-butylpyridin-3-amine occupies a lipophilicity range favorable for cell permeability while avoiding the excessive hydrophobicity that can lead to aggregation or non-specific binding. This makes it suitable for cell-based assays where passive diffusion across membranes is required .

Versatile Synthetic Scaffold

As a 3-aminopyridine building block bearing an N-butyl group, the compound offers a reactive amine handle for further functionalization (e.g., acylation, alkylation, reductive amination) while the butyl group modulates the physicochemical properties of the resulting derivatives. This scaffold is useful for constructing focused libraries .

Application
Selection Property
Validation Focus
Nav1.7 ion channel research
Reported Nav1.7 inhibition context
Electrophysiology endpoint validation
3-Aminopyridine SAR studies
N-alkyl substitution profile review
Selectivity and potency profiling across analogs
Cell permeability studies
Moderate lipophilicity (LogP ~2.3)
Cell-based assay permeability verification
Synthetic building block
Reactive amine handle, N-butyl modulation
Derivative library synthesis and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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